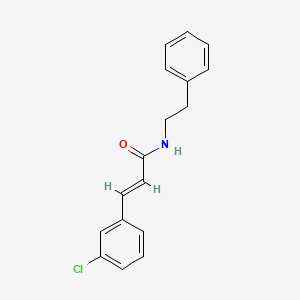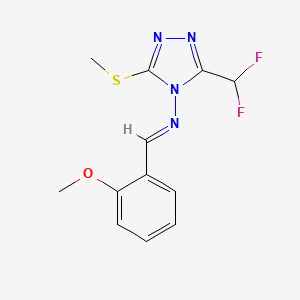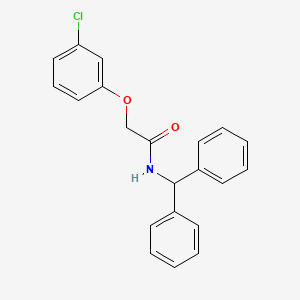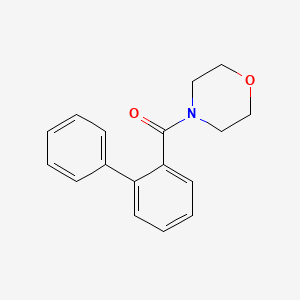![molecular formula C19H21ClN2O2 B5877912 N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell survival, and proliferation.
Mechanism of Action
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes. N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 inhibits the phosphorylation of IκBα by IKK, thereby preventing its degradation and subsequent activation of NF-κB.
Biochemical and Physiological Effects
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell survival, and proliferation.
Advantages and Limitations for Lab Experiments
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 is a potent inhibitor of NF-κB activation and has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have advantages in lab experiments, including its ability to inhibit the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. However, there are also limitations to the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in lab experiments, including its potential cytotoxicity and off-target effects.
Future Directions
There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082. One potential direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in various diseases, including cancer, inflammatory disorders, and infectious diseases. Additionally, the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in combination with other therapeutics may be explored to enhance its efficacy and reduce potential side effects.
Synthesis Methods
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 can be synthesized using a multistep process starting from 3,4-dimethylbenzoic acid. The first step involves the conversion of 3,4-dimethylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-chloro-5-nitroaniline in the presence of a base to obtain 2-chloro-5-nitro-N-(3,4-dimethylphenyl)benzamide. The nitro group is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 2-chloro-N-(3,4-dimethylphenyl)benzamide. The final step involves the acylation of the amine group using butyric anhydride to obtain N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082.
Scientific Research Applications
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and infectious diseases. The compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various genes that play a role in inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been shown to suppress the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-4-5-18(23)21-15-8-9-16(20)17(11-15)22-19(24)14-7-6-12(2)13(3)10-14/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPFKERKHWNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)


![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)

![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)